molecular formula C11H24NO2+ B099412 Hexanoylcholine CAS No. 16639-00-2

Hexanoylcholine

Cat. No. B099412
CAS RN: 16639-00-2
M. Wt: 202.31 g/mol
InChI Key: FKJUAGXPCITGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoylcholine is a chemical compound that belongs to the class of quaternary ammonium salts. It is a synthetic analog of acetylcholine, which is an important neurotransmitter in the nervous system. Hexanoylcholine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Plant Pathogen Defense

Hexanoic acid, a related compound to Hexanoylcholine, has demonstrated remarkable efficacy in inducing resistance in plants against various pathogens. One study showed that the soil application of hexanoic acid led to effective resistance in tomato plants against Botrytis cinerea and Pseudomonas syringae, as well as in citrus against Alternaria alternata and Xanthomonas citri. This resistance induction is attributed to metabolic changes within the plant, involving over 200 molecules, primarily related to the mevalonic and linolenic pathways. Additionally, hexanoic acid was found to enhance the emission of 17 volatile compounds in treated plants, suggesting its role in altering plant biochemistry to resist pathogen attacks (Llorens et al., 2016).

Microbial Pathogen Response

Another study focused on hexanoic acid's influence on the bacterial pathogen, Pseudomonas syringae pv. tomato DC3000, and its interaction with tomato plants. This research demonstrated that hexanoic acid treatment can attenuate the virulence and survival of the pathogen by preventing symptom manifestation and controlling bacterial growth within plant tissues. These findings indicate a dual effect of hexanoic acid – enhancing plant defenses and simultaneously impairing pathogen virulence (Scalschi et al., 2014).

Biofuel Production

There is significant interest in hexanoic acid and its derivatives for biofuel production. Research has explored the production of hexanoic acid in yeast strains, specifically Kluyveromyces marxianus, by integrating genetic combinations for biosynthesis. This bioengineering approach presents a sustainable method to produce hexanoic acid as a precursor for biofuels, showcasing its potential in renewable energy sectors (Cheon et al., 2014).

Engine Performance and Emission

Hexanol, another related compound, has been examined for its effects on engine performance and emissions. Studies have indicated that blends of hexanol and diesel can influence combustion characteristics, enhance performance, and potentially reduce emissions in direct-injection compression-ignition engines. This research aligns with the global push towards more sustainable and environmentally friendly fuel alternatives (Nour et al., 2021).

properties

CAS RN

16639-00-2

Product Name

Hexanoylcholine

Molecular Formula

C11H24NO2+

Molecular Weight

202.31 g/mol

IUPAC Name

2-hexanoyloxyethyl(trimethyl)azanium

InChI

InChI=1S/C11H24NO2/c1-5-6-7-8-11(13)14-10-9-12(2,3)4/h5-10H2,1-4H3/q+1

InChI Key

FKJUAGXPCITGLZ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCC[N+](C)(C)C

Canonical SMILES

CCCCCC(=O)OCC[N+](C)(C)C

Other CAS RN

16639-00-2

physical_description

Solid

synonyms

caprylylcholine
hexanoylcholine
iodide of hexanoylcholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoylcholine
Reactant of Route 2
Reactant of Route 2
Hexanoylcholine
Reactant of Route 3
Reactant of Route 3
Hexanoylcholine
Reactant of Route 4
Reactant of Route 4
Hexanoylcholine
Reactant of Route 5
Reactant of Route 5
Hexanoylcholine
Reactant of Route 6
Reactant of Route 6
Hexanoylcholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.